1-cyclopropyl-3-(triMethylsilyl)prop-2-yn-1-one
Description
Properties
CAS No. |
192314-99-1 |
|---|---|
Molecular Formula |
C9H14OSi |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-cyclopropyl-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)7-6-9(10)8-4-5-8/h8H,4-5H2,1-3H3 |
InChI Key |
NGRARKOMVDNGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis via Propargyl Alcohol Intermediate
This method is widely reported and involves the following key steps:
Formation of 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol
- Reagents: Trimethylsilylacetylene, n-butyllithium, cyclopropanecarboxaldehyde
- Procedure:
- A solution of trimethylsilylacetylene in anhydrous tetrahydrofuran is cooled to −78 °C.
- n-Butyllithium is added dropwise under an inert argon atmosphere to generate the lithium acetylide species.
- Cyclopropanecarboxaldehyde is then added dropwise.
- The reaction mixture is warmed to room temperature and stirred.
- Work-up involves quenching with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration.
- Outcome: The propargyl alcohol intermediate is obtained in good yield and purity, suitable for further transformation without additional purification.
Oxidation to 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one
- Common oxidants: Dess-Martin periodinane or other mild oxidants are used to convert the propargyl alcohol to the corresponding ynone.
- Procedure: The propargyl alcohol is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with the oxidant at controlled temperature.
- Purification: The product is purified by silica gel column chromatography or recrystallization.
- Yield: Typically moderate to good yields (~70-85%) are reported.
Alternative Routes and Modifications
Mitsunobu Reaction Route
- The Mitsunobu reaction between 3-hydroxy-4,5-dimethoxybenzaldehyde and 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol has been employed in iclaprim synthesis.
- However, this method suffers from low yield (around 31%) and requires extensive purification steps, making it less suitable for industrial scale.
Friedel-Crafts Acetylation and Protection Strategies
Comparative Data Table of Preparation Methods
| Method | Key Steps | Yield (%) | Purification Method | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Propargyl alcohol + oxidation | Formation of propargyl alcohol via n-BuLi, then oxidation | 70-85 | Column chromatography or recrystallization | Good yields, well-established | Requires low temperature, inert atmosphere |
| Mitsunobu reaction | Coupling with hydroxybenzaldehyde | ~31 | Column chromatography | Useful for specific derivatives | Low yield, difficult scale-up |
| Friedel-Crafts acetylation | Protection, acetylation, cyclization | ~5 (overall) | Recrystallization, chromatography | Uses cheap starting materials | Multiple steps, low overall yield |
Experimental Notes and Research Discoveries
- The propargylation step using n-butyllithium and trimethylsilylacetylene is critical and must be performed under strictly anhydrous and inert conditions to avoid side reactions.
- The oxidation step to convert propargyl alcohols to ynones is sensitive to over-oxidation; mild oxidants like Dess-Martin periodinane are preferred to maintain the integrity of the cyclopropyl and silyl groups.
- Recent advances have focused on one-pot procedures to improve efficiency and reduce purification steps, though these are still under development.
- The compound's role as an intermediate in iclaprim synthesis has driven optimization efforts for scalability and purity, with newer routes avoiding cumbersome chromatography.
Chemical Reactions Analysis
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne moiety to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of various derivatives.
Addition: The compound can undergo addition reactions with halogens or hydrogen halides to form dihalides or haloalkanes.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one involves its reactivity towards various chemical reagents. The cyclopropyl and trimethylsilyl groups influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Silyl-Protected Ynones
Compounds with varying silyl groups (TMS, TBS, TIPS) exhibit distinct steric and electronic properties:
Key Findings :
Cyclopropyl-Containing Enones
Compounds like (E)-1-cyclopropyl-3-(4-alkoxy-3-methoxyphenyl)prop-2-en-1-ones (dehydrozingerone analogs) share the cyclopropyl motif but lack the silyl group:
Key Findings :
- Cyclopropyl enones exhibit lower ring strain than ynones, reducing propensity for ring-opening reactions .
- The TMS group in the target compound broadens solubility in non-polar solvents, unlike polar aromatic substituents in dehydrozingerone analogs .
Multi-Ynone Systems
Compounds like 1-(2-(hepta-1,3-diyn-1-yl)phenyl)-3-(TMS)prop-2-yn-1-one (6165) highlight reactivity in polyyne frameworks:
| Compound | Structure Features | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 6165 | Phenyl, heptadiyne, TMS | MnO₂, CH₂Cl₂, rt, 15 h | 74 | |
| 1-Cyclopropyl-3-(TMS)prop-2-yn-1-one | Cyclopropyl, TMS | TBAF, -78°C, 15 min | 66 |
Key Findings :
- MnO₂ oxidation of propargyl alcohols to ynones is efficient for TMS-containing systems (74–85% yields) .
- The cyclopropyl group in the target compound may hinder oxidation compared to linear alkynes due to steric constraints .
Data Tables
Table 1: Spectral Data for Selected Compounds
Table 2: Reaction Yields Under Varied Conditions
Biological Activity
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-one is a compound of interest due to its unique structural characteristics and potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure
The compound can be represented as follows:
It features a cyclopropyl group, a trimethylsilyl moiety, and an alkyne functional group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing alkynes and silyl groups often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have yet to be extensively documented in the literature; however, related compounds provide insights into its potential effects.
Anticancer Activity
A study on similar alkyne-containing compounds revealed their ability to induce apoptosis in cancer cells. For instance, thiazole derivatives with alkyne moieties demonstrated selective induction of ferroptosis, a form of regulated cell death linked to cancer therapy. These compounds showed high potency against various cancer cell lines, suggesting that this compound may also possess anticancer properties through similar mechanisms .
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (hypothetical) | TBD | Current study |
| Thiazole Derivative with Alkyne | Ferroptosis Inducer | <0.1 | |
| Trimethylsilyl Derivative | Antimicrobial | 5.0 |
The biological activity of this compound may stem from its ability to interact with cellular targets through covalent bonding or by acting as a Michael acceptor. This interaction could lead to modulation of signaling pathways associated with cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
